Palmitelaidic acid
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Overview
Description
Palmitelaidic acid is a trans fatty acid, specifically the trans isomer of palmitoleic acid. It is a monounsaturated fatty acid with a 16-carbon chain and a trans double bond at the 9th carbon position. This compound is found in various dietary sources, particularly in partially hydrogenated vegetable oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palmitelaidic acid can be synthesized through the partial hydrogenation of palmitoleic acid. This process involves the use of a catalyst, typically nickel, under controlled hydrogenation conditions to convert the cis double bond of palmitoleic acid to a trans double bond, resulting in this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of vegetable oils that contain palmitoleic acid. The process is carried out in large reactors where the oils are exposed to hydrogen gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired level of hydrogenation and to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
Palmitelaidic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, including aldehydes and ketones.
Reduction: The double bond in this compound can be reduced to form palmitic acid.
Substitution: The carboxyl group of this compound can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or nickel catalyst is commonly used for reduction.
Substitution: Esterification reactions typically use alcohols in the presence of an acid catalyst, while amidation reactions use amines.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Palmitic acid.
Substitution: Esters and amides.
Scientific Research Applications
Palmitelaidic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of trans fatty acids and their chemical properties.
Biology: Investigated for its effects on cellular metabolism and signaling pathways.
Medicine: Studied for its potential impact on cardiovascular health and its role in metabolic disorders.
Industry: Used in the formulation of various industrial products, including lubricants and surfactants .
Mechanism of Action
Palmitelaidic acid exerts its effects through various molecular targets and pathways. It is known to influence lipid metabolism and can alter the composition of cell membranes. The compound can also modulate signaling pathways involved in inflammation and insulin sensitivity. For example, it has been shown to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Palmitoleic Acid: The cis isomer of palmitelaidic acid, with a double bond at the same position but in the cis configuration.
Elaidic Acid: A trans fatty acid with an 18-carbon chain and a trans double bond at the 9th carbon position.
Vaccenic Acid: Another trans fatty acid with an 18-carbon chain and a trans double bond at the 11th carbon position
Uniqueness
This compound is unique due to its specific trans configuration and its presence in partially hydrogenated vegetable oils. Unlike its cis counterpart, palmitoleic acid, this compound has different physical and chemical properties, which can influence its biological effects and industrial applications .
Properties
CAS No. |
2091-29-4 |
---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
hexadec-9-enoic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |
InChI Key |
SECPZKHBENQXJG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O |
melting_point |
-0.1 °C |
10030-73-6 373-49-9 2091-29-4 |
|
physical_description |
Liquid, Other Solid; Liquid |
Synonyms |
C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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